[1-(Propan-2-yl)azetidin-2-yl]methanol
Description
[1-(Propan-2-yl)azetidin-2-yl]methanol is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a propan-2-yl (isopropyl) group at the 1-position and a hydroxymethyl (-CH₂OH) group at the 2-position. The azetidine ring introduces significant ring strain due to its small size, which can influence both reactivity and conformational flexibility. The propan-2-yl substituent contributes steric bulk, while the methanol group enhances polarity, enabling hydrogen bonding and increasing solubility in polar solvents.
Properties
CAS No. |
31247-33-3 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1-propan-2-ylazetidin-2-yl)methanol |
InChI |
InChI=1S/C7H15NO/c1-6(2)8-4-3-7(8)5-9/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
IPBIHRCLFOORQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Properties of Similar Compounds
*Calculated based on molecular formula. †Discrepancy noted: The formula C₉H₈BrNO conflicts with the name [1-(oxan-4-yl)azetidin-2-yl]methanol, which likely corresponds to C₉H₁₇NO₂.
Key Observations:
Functional Groups: Methanol-substituted azetidines (this compound, [1-(Oxan-4-yl)azetidin-2-yl]methanol) are more polar than ketone-containing analogs (e.g., 1-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}ethanone), favoring solubility in polar solvents . Hydroxylamine derivatives () exhibit distinct reactivity, such as susceptibility to oxidation, compared to methanol groups .
Substituent Effects :
- Propan-2-yl groups introduce steric hindrance without aromaticity, contrasting with phenylethyl-substituted azetidines (), where aromatic rings may enhance π-π interactions in biological systems .
- Oxan-4-yl (tetrahydropyranyl) substituents () add ether oxygen atoms, improving solubility but reducing lipophilicity compared to propan-2-yl .
Physicochemical and Application Profiles
- Molecular Weight and Purity : Azetidine derivatives in and have molecular weights ranging from 200–217 g/mol, with purities ≥95% . The target compound’s lower molecular weight (129 g/mol) may enhance bioavailability.
- Applications: Azetidinyl ketones () serve as intermediates in enantioselective synthesis . Methanol-substituted azetidines could act as precursors for esters or ethers in drug design .
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